molecular formula C9H9ClF2N2O B6229390 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2024658-08-8

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B6229390
CAS RN: 2024658-08-8
M. Wt: 234.6
InChI Key:
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Description

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one, or 6-chloro-3-DFCPMDHP, is a novel synthetic compound with a wide range of applications in the fields of medicinal chemistry and pharmacology. 6-chloro-3-DFCPMDHP is a member of the pyrimidine family of nitrogen-containing heterocyclic compounds. It is synthesized through the reaction of 1-methylcyclopropane-2,2-difluoroacetone with 6-chloronicotinic acid in the presence of an acid catalyst.

Scientific Research Applications

6-chloro-3-DFCPMDHP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used as a building block for the synthesis of more complex molecules, such as peptide-based drugs.

Mechanism of Action

The mechanism of action of 6-chloro-3-DFCPMDHP is not yet fully understood. However, it is believed that the compound acts as an agonist of the adenosine receptor, which is involved in a variety of physiological processes, including the regulation of the immune system, the regulation of blood pressure, and the modulation of pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-DFCPMDHP have been studied in a variety of animal models. The compound has been shown to have anti-inflammatory and anti-bacterial effects, as well as anti-cancer effects. It has also been shown to have analgesic and antipyretic effects, as well as anti-allergic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-3-DFCPMDHP in laboratory experiments include its low cost, its high solubility in water, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of more complex molecules. However, the compound is not very stable and can decompose under certain conditions, such as prolonged exposure to light or heat. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.

Future Directions

In the future, 6-chloro-3-DFCPMDHP could be used in the development of new therapeutic agents, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, it could be used as a building block for the synthesis of more complex molecules, such as peptide-based drugs. Furthermore, it could be used in the development of new animal models for the study of various diseases and disorders. Finally, it could be used in the development of new methods for the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

6-chloro-3-DFCPMDHP is synthesized through the reaction of 1-methylcyclopropane-2,2-difluoroacetone with 6-chloronicotinic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-85 °C for a duration of 2-4 hours. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the 6-chloronicotinic acid displacing the hydrogen atom of the 1-methylcyclopropane-2,2-difluoroacetone. The product is then purified by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one' involves the reaction of 2,2-difluoro-1-methylcyclopropanecarboxylic acid with 2-amino-4-chloro-3,4-dihydropyrimidine in the presence of a coupling agent to form the intermediate 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidine-4-carboxylic acid, which is then cyclized to form the final product.", "Starting Materials": [ "2,2-difluoro-1-methylcyclopropanecarboxylic acid", "2-amino-4-chloro-3,4-dihydropyrimidine", "Coupling agent" ], "Reaction": [ "Step 1: 2,2-difluoro-1-methylcyclopropanecarboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2-amino-4-chloro-3,4-dihydropyrimidine in the presence of a base, such as triethylamine, to form the intermediate 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidine-4-carboxylic acid.", "Step 3: The intermediate is then cyclized by heating with a dehydrating agent, such as phosphorus oxychloride, to form the final product, 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one." ] }

CAS RN

2024658-08-8

Product Name

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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